molecular formula C14H21NO3 B12217316 1-(4-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol CAS No. 5296-19-5

1-(4-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol

Cat. No.: B12217316
CAS No.: 5296-19-5
M. Wt: 251.32 g/mol
InChI Key: PQUOZPPZINAMFT-UHFFFAOYSA-N
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Description

1-(4-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol is a secondary alcohol featuring a 4-methylphenoxy group and a morpholine moiety. Its structure combines aromatic and heterocyclic components, making it a candidate for pharmaceutical applications, particularly in β-blocker analogs or central nervous system (CNS) agents. The morpholine ring contributes to solubility and hydrogen-bonding capacity, while the 4-methylphenoxy group enhances lipophilicity .

Properties

CAS No.

5296-19-5

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

1-(4-methylphenoxy)-3-morpholin-4-ylpropan-2-ol

InChI

InChI=1S/C14H21NO3/c1-12-2-4-14(5-3-12)18-11-13(16)10-15-6-8-17-9-7-15/h2-5,13,16H,6-11H2,1H3

InChI Key

PQUOZPPZINAMFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2CCOCC2)O

solubility

33.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol typically involves the reaction of 4-methylphenol with epichlorohydrin to form an intermediate, which is then reacted with morpholine. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Group

Compound Name Substituent Amino Group Functional Group Melting Point (°C) Rf Value (Hexane/EtOAc, 1:1) Synthesis Yield Reference ID
1-(4-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol 4-Methyl Morpholin-4-yl Alcohol (2-ol) Not reported Not reported Not reported
1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol HCl 3-Methoxy Morpholin-4-yl Alcohol (2-ol) Decomposes at 98–102 Not reported Not reported
1-(2-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol 2-Methyl Morpholin-4-yl Alcohol (2-ol) Not reported Not reported Not reported

Key Findings :

  • Positional isomerism (2-methyl vs. 4-methylphenoxy) affects steric interactions and electronic distribution. For example, 2-methyl substitution may reduce planarity compared to 4-methyl .
  • The 3-methoxy analog forms a hydrochloride salt with a decomposition point of 98–102°C, suggesting higher stability than non-salt forms .

Variations in the Amino Group

Compound Name Substituent Amino Group Functional Group Melting Point (°C) Rf Value Synthesis Yield Reference ID
1-(4-Methylphenoxy)-3-(propan-2-ylamino)propan-2-ol 4-Methyl Isopropylamino Alcohol (2-ol) Not reported Not reported Not reported
Bisoprolol Fumarate Impurity R (EP) 4-Methyl Isopropylamino Alcohol (2-ol) Not reported Not reported Not reported
1-(4-Methylphenoxy)-3-(methylamino)propan-2-ol 4-Methyl Methylamino Alcohol (2-ol) Not reported Not reported 99% (Ref. yield)

Key Findings :

  • Replacement of morpholine with aliphatic amines (e.g., isopropylamino or methylamino) reduces ring strain and alters basicity. For instance, methylamino derivatives achieve high synthesis yields (99%) via optimized routes .
  • Morpholine’s cyclic ether and amine groups enhance solubility in polar solvents compared to linear amines .

Functional Group Modifications

Compound Name Substituent Amino Group Functional Group Melting Point (°C) Rf Value Reference ID
1-(4-Methoxyphenyl)-3-morpholin-4-ylpropan-1-one HCl 4-Methoxy Morpholin-4-yl Ketone (1-one) Not reported Not reported
3-Benzyl-1-[2-(4-methylphenoxy)ethyl]thymine 4-Methyl Benzyl/uracil Thymine 143–144 0.73

Key Findings :

  • Heterocyclic systems like uracil (melting point 143–144°C) demonstrate higher thermal stability compared to morpholine-containing alcohols .

Heterocyclic System Replacements

Compound Name Aromatic System Amino Group Functional Group Melting Point (°C) Rf Value Reference ID
1-(5-Methyl-2,3-diphenylindol-1-yl)-3-morpholin-4-ylpropan-2-ol Indole Morpholin-4-yl Alcohol (2-ol) Not reported Not reported
3-Benzyl-1-[2-(4-methylphenoxy)ethyl]quinazoline-2,4-dione Quinazoline Benzyl Dione Not reported Not reported

Key Findings :

  • Indole and quinazoline systems introduce extended π-conjugation, which may enhance binding to aromatic receptors in biological systems .
  • These systems often require multi-step synthesis, contrasting with simpler morpholine derivatives .

Biological Activity

1-(4-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol, a compound featuring a morpholine ring and a phenoxy group, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 1-(4-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol is characterized by:

  • Morpholine Ring : Contributes to the compound's ability to interact with various biological targets.
  • Phenoxy Group : Enhances solubility and reactivity, potentially increasing binding affinity to receptors.

This unique combination allows the compound to exhibit diverse biological activities, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific receptors or enzymes. It is believed to modulate various physiological pathways, including those related to neurological functions. The mechanisms may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Modulation : It can bind to receptors, influencing cellular signaling processes.

Biological Activity Studies

Research has demonstrated several biological activities associated with 1-(4-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol. Key findings include:

  • Neuroprotective Effects : Studies suggest that the compound may exhibit neuroprotective properties by modulating neurotransmitter systems.
  • Antimicrobial Activity : Preliminary investigations indicate potential antimicrobial effects against various pathogens, although detailed studies are required to confirm these findings.
  • Anti-inflammatory Properties : The compound may influence inflammatory pathways, providing potential therapeutic applications in inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectiveModulates neurotransmitter systems
AntimicrobialInhibits growth of certain pathogens
Anti-inflammatoryAffects inflammatory pathways

Case Studies

Several case studies have explored the biological activity of 1-(4-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol:

  • Neuroprotective Study :
    • A study investigated the effects of the compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting protective effects mediated through antioxidant pathways.
  • Antimicrobial Efficacy :
    • In vitro assays tested the compound against Staphylococcus aureus and Escherichia coli. The results showed varying degrees of inhibition, with a notable minimum inhibitory concentration (MIC) established for both bacterial strains.
  • Anti-inflammatory Mechanism :
    • Research focused on the compound's impact on cytokine production in macrophages. Findings revealed that treatment with 1-(4-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

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